molecular formula C6H6ClNO B1200274 4-Amino-2-chlorophenol CAS No. 3964-52-1

4-Amino-2-chlorophenol

Cat. No.: B1200274
CAS No.: 3964-52-1
M. Wt: 143.57 g/mol
InChI Key: ZYZQSCWSPFLAFM-UHFFFAOYSA-N
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Description

4-Amino-2-chlorophenol (4-A2CP; CAS 3964-52-1) is a monochlorinated derivative of 4-aminophenol (4-AP) with the molecular formula C₆H₆ClNO (average mass: 143.57 g/mol) . It is structurally characterized by a chlorine atom at the 2-position and an amino group at the 4-position of the phenolic ring. This compound is of significant toxicological interest due to its role as a metabolite of chlorinated anilines, which are widely used in pesticides, dyes, and pharmaceuticals .

Its toxicity is influenced by the position and number of chlorine atoms on the aromatic ring, as well as interactions with renal enzymes and antioxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorophenol can be synthesized through several methods. One common approach involves the nitration of 2-chlorophenol to produce 4-nitro-2-chlorophenol, followed by catalytic reduction to yield this compound. The reduction can be carried out using hydrazine hydrate as a reducing agent in the presence of a catalyst such as anhydrous ferric chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of para-chlorophenol, followed by reduction using methods like sodium sulfite reduction, iron powder reduction, or catalytic hydrogenation. The hydrazine hydrate catalytic reduction method is particularly favored due to its high yield and simplicity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium hydroxide are used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound from 4-nitro-2-chlorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Dye Production:
One of the primary uses of 4-amino-2-chlorophenol is as an intermediate in the manufacture of dyes. These dyes are utilized extensively in:

  • Textiles: Used to color fabrics for clothing, upholstery, and other textile products.
  • Leather: Employed in dyeing leather goods such as shoes and handbags.
  • Paper Products: Incorporated into inks and toners for printing and packaging materials .

Cosmetic Industry:
The compound has been evaluated for safety in hair dye formulations. It has been deemed safe for use in oxidative hair dyes but requires further assessment for non-oxidative types due to insufficient data on its safety profile .

Health and Safety Considerations

Research has indicated that exposure to this compound may pose health risks. Studies have demonstrated that it can induce carcinogenic effects in laboratory animals, particularly leading to squamous cell carcinomas in the forestomach of rats when administered at high doses . The International Agency for Research on Cancer (IARC) has classified it as a possible human carcinogen based on these findings.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. For instance:

  • Anticancer Activity: Novel compounds derived from this compound have shown promising anticancer properties against various cancer cell lines. These derivatives were designed based on structural modifications that enhance their biological activity .
  • Antibacterial Properties: Some derivatives have also exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain compounds displayed significant inhibition rates, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Case Study 2: Toxicological Assessment

In a toxicological study assessing the chronic effects of this compound, researchers found a significant increase in tumor incidence among treated rats. This study underscores the importance of understanding the long-term health implications of exposure to this compound .

Mechanism of Action

The mechanism of action of 4-amino-2-chlorophenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to enzyme activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Nephrotoxic Potential

The nephrotoxicity of aminophenols is highly dependent on the position and number of chlorine substituents (Table 1).

Table 1: Structural-Nephrotoxicity Relationships of 4-Aminophenol Derivatives

Compound Chlorine Position(s) Relative Nephrotoxicity (In Vitro) Key Mechanism(s)
4-Aminophenol (4-AP) None Baseline ROS generation via oxidation
4-Amino-2-chlorophenol (4-A2CP) 2-position ↑↑ Cyclooxygenase/peroxidase bioactivation
4-Amino-3-chlorophenol (4-A3CP) 3-position ↓↓ Reduced enzyme binding due to steric hindrance
4-Amino-2,6-dichlorophenol (4-A2,6DCP) 2,6-positions ↑↑↑ Enhanced ROS and impaired detoxification

Key Observations :

  • Chlorine at 2-position (4-A2CP) : Increases toxicity by inhibiting detoxification pathways (e.g., glucuronidation) and promoting bioactivation via renal peroxidases .
  • Chlorine at 3-position (4-A3CP) : Reduces toxicity due to steric hindrance, limiting interaction with oxidative enzymes .
  • Dichlorination (4-A2,6DCP) : Maximizes toxicity by amplifying ROS production and metabolic instability .

In Vitro vs. In Vivo Toxicity Rankings

Studies in Fischer 344 rat renal cortical cells (IRCC) and renal cortical slices demonstrate consistent toxicity rankings across experimental models (Table 2):

Table 2: Comparative Nephrotoxicity of Aminophenols

Model Toxicity Order (Highest → Lowest) Reference
IRCC (In Vitro) 4-A2,6DCP > 4-A2CP > 4-AP > 4-A3CP
Renal Cortical Slices 4-AP > 2-amino-5-chlorophenol > 4-A3CP > 2-AP
In Vivo (Rat) 4-A2CP > 2-amino-4-chlorophenol

Notable Findings:

  • 4-A2,6DCP is the most nephrotoxic compound in vitro, causing significant lactate dehydrogenase (LDH) leakage at 0.5–1.0 mM concentrations .
  • 4-A3CP shows minimal cytotoxicity, even at higher doses (1.0 mM), due to its poor metabolic activation .
  • In vivo, 4-A2CP induces proximal tubular damage, diuresis, and elevated blood urea nitrogen (BUN) at 0.8 mmol/kg, while 2-amino-4-chlorophenol requires higher doses (1.2 mmol/kg) for lethality .

Mechanisms of Toxicity and Antioxidant Interactions

Bioactivation Pathways :

  • 4-A2CP: Metabolized by cyclooxygenase (COX) and peroxidases in renal cells to generate 1,4-benzoquinoneimine intermediates, which produce reactive oxygen species (ROS) and arylate cellular proteins .
  • 4-A2,6DCP : Undergoes co-oxidation to form persistent ROS, overwhelming glutathione (GSH) defenses .

Antioxidant Efficacy :

  • Glutathione (GSH): Completely protects against 4-A2CP toxicity by scavenging ROS and conjugating quinoneimine metabolites .
  • N-Acetyl-L-Cysteine (NAC) : Provides partial protection via ROS scavenging and ERK1/2 pathway activation, independent of GSH synthesis .
  • Ascorbate (Vitamin C) : Reduces LDH leakage by 50% but fails to fully neutralize ROS-mediated damage .
  • α-Tocopherol and DPPD: No significant protective effects, suggesting lipid peroxidation is secondary to arylating mechanisms .

Implications for Environmental and Human Health

Chlorinated aminophenols like 4-A2CP are priority environmental pollutants due to their persistence and bioaccumulation in agricultural runoff . Their toxicity mechanisms highlight the need for:

Enhanced detoxification strategies : Targeting renal peroxidases and COX enzymes.

Structural modifications : Reducing chlorine substitution at positions favoring bioactivation.

Regulatory monitoring : Limiting exposure to chlorinated aniline derivatives in industrial settings.

Biological Activity

4-Amino-2-chlorophenol (4-A2CP) is a compound that has garnered attention due to its biological activities, particularly its nephrotoxic effects. This article explores the biological activity of 4-A2CP, focusing on its mechanisms of toxicity, comparative studies, and relevant case studies.

Overview of this compound

4-A2CP is a chlorinated derivative of aminophenol, which is structurally similar to other aminophenolic compounds. Its chemical structure allows it to participate in various biochemical reactions, leading to both therapeutic and toxic effects. The compound has been studied primarily for its nephrotoxic potential, which can be attributed to its metabolic activation and oxidative stress mechanisms.

In Vitro Studies

In vitro studies have demonstrated that 4-A2CP exhibits significant nephrotoxic effects when tested on isolated renal cortical cells (IRCC) from male Fischer 344 rats. The cytotoxicity was assessed by measuring lactate dehydrogenase (LDH) release, which serves as an indicator of cell membrane integrity and cellular damage.

Table 1: Comparative Nephrotoxic Potential of Aminochlorophenols

CompoundCytotoxicity Rank
4-Amino-2,6-dichlorophenol (4-A2,6DCP)Highest
This compound (4-A2CP)Moderate
4-Aminophenol (4-AP)Lower
4-Amino-3-chlorophenol (4-A3CP)Lowest

The order of decreasing nephrotoxic potential was established as follows: 4-A2,6DCP > 4-A2CP > 4-AP > 4-A3CP .

Mechanisms of Toxicity

The nephrotoxicity of 4-A2CP is believed to involve multiple mechanisms:

  • Oxidative Stress : The compound induces oxidative stress in renal cells, leading to damage through reactive oxygen species (ROS).
  • Metabolic Activation : Metabolism of 4-A2CP can lead to the formation of reactive metabolites that contribute to cytotoxicity. Studies indicate that the bioactivation process may involve cytochrome P450 enzymes and peroxidases .
  • Antioxidant Effects : Pretreatment with antioxidants such as glutathione and N-acetyl-L-cysteine has shown protective effects against 4-A2CP-induced cytotoxicity, highlighting the role of oxidative mechanisms in its nephrotoxic effects .

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments. For instance, male Fischer 344 rats exposed to 4-A2CP exhibited signs of renal impairment and histopathological changes consistent with nephrotoxicity. These studies confirm that the nephrotoxic effects observed in vitro translate into significant biological activity in living organisms .

Case Studies

Several case studies have investigated the implications of exposure to 4-A2CP in various contexts:

  • Occupational Exposure : Workers in industries utilizing aminophenolic compounds have reported instances of renal dysfunction associated with prolonged exposure to substances like 4-A2CP.
  • Environmental Impact : Environmental assessments have indicated that runoff from industrial sites can lead to elevated levels of chlorinated phenols in water sources, raising concerns about public health risks related to nephrotoxicity.

Q & A

Basic Research Questions

Q. Why are Fischer 344 rats the preferred model for studying 4-A2CP nephrotoxicity?

Fischer 344 rats are used due to their well-characterized metabolic and toxicological profiles, ensuring consistency with prior in vivo studies on chloroaniline derivatives. Their renal bioactivation pathways closely mimic human responses, making them ideal for comparative nephrotoxicity assessments. Studies by Gary O. ( ) highlight their use in isolating renal cortical cells (IRCC) to evaluate cytotoxicity and bioactivation mechanisms, with protocols approved by institutional animal care committees.

Q. What is the standard in vitro model for assessing 4-A2CP toxicity?

Isolated renal cortical cells (IRCC) from Fischer 344 rats are the primary model. IRCCs are prepared via collagenase perfusion, achieving 85–95% viability. Toxicity is quantified by lactate dehydrogenase (LDH) release, a marker of cell membrane integrity. Cells are suspended in Krebs-Henseleit buffer (pH 7.4) with 2% bovine serum albumin and treated with 4-A2CP (0.5–1.0 mM) for 1 hour .

Q. How do antioxidants mitigate 4-A2CP-induced renal toxicity?

Antioxidants like ascorbic acid (1 mM) and glutathione (GSH, 1 mM) reduce toxicity by scavenging reactive oxygen species (ROS) or conjugating electrophilic metabolites. Ascorbic acid partially protects IRCCs, while GSH fully abolishes cytotoxicity by neutralizing 1,4-benzoquinone-imine metabolites via glutathione-S-transferase. However, α-tocopherol and DPPD show no protective effects, suggesting ROS-independent pathways contribute to toxicity .

Advanced Research Questions

Q. How does chlorine substitution influence the nephrotoxic potential of 4-A2CP derivatives?

Chlorine position dictates toxicity: 4-A2,6DCP (2,6-dichloro) > 4-A2CP (2-chloro) > 4-AP (no chlorine) > 4-A3CP (3-chloro). Chlorine at the 2-position inhibits detoxification via glucuronidation/sulfation, enhancing bioactivation. In contrast, 3-chloro substituents sterically hinder enzyme binding, reducing oxidative activation. This structure-activity relationship aligns with in vivo toxicity rankings .

Q. Why do some antioxidants (e.g., α-tocopherol) fail to protect against 4-A2CP toxicity?

α-Tocopherol (1–2 mM) and DPPD (0.05 mM) target lipid peroxidation, which is not a primary mechanism in 4-A2CP toxicity. Instead, cytotoxicity involves covalent binding of electrophilic metabolites (e.g., quinone-imines) to cellular proteins, a pathway mitigated by thiol donors like GSH but not lipid-soluble antioxidants .

Q. What enzymes drive 4-A2CP bioactivation in renal cells?

Prostaglandin H synthase (PGHS) and peroxidases are critical. Cyclooxygenase inhibitors (e.g., indomethacin) and peroxidase inhibitors (e.g., thiocyanate) reduce toxicity by blocking the formation of reactive intermediates. Cytochrome P450 inhibitors (e.g., metyrapone) exacerbate toxicity, suggesting compensatory bioactivation via PGHS pathways .

Q. How do GSH and N-acetyl-L-cysteine (NAC) differ in their protective mechanisms?

GSH (1 mM) fully neutralizes 4-A2CP toxicity by conjugating quinone-imines and reducing ROS via glutathione peroxidase. NAC (1 mM) provides partial protection by supplying cysteine for GSH synthesis and directly scavenging radicals. Unlike GSH, NAC does not fully restore cellular thiol pools, explaining its limited efficacy .

Q. Methodological Considerations

Key Experimental Parameters

  • LDH Assay : Quantifies cytotoxicity as % LDH release relative to total (lysate) activity. 4-A2CP (1 mM) induces ~40% LDH release vs. 5–10% in controls .
  • Antioxidant Pretreatment : Cells are incubated with antioxidants (e.g., ascorbic acid) for 15–30 minutes before 4-A2CP exposure to assess ROS-dependent pathways .
  • Inhibitor Studies : Piperonyl butoxide (P450 inhibitor) and indomethacin (PGHS inhibitor) clarify bioactivation routes .

Data Contradictions

  • Iron Chelators : Desferoxamine (0.1 mM) does not alter toxicity, ruling out iron-mediated Fenton reactions .
  • Species Differences : Human renal cells may exhibit distinct metabolic pathways compared to rodent models, necessitating cross-validation .

Properties

IUPAC Name

4-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQSCWSPFLAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192743
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-52-1
Record name 4-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3964-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran containing 2 g of Raney nickel catalyst was hydrogenated in a Parr shaker at 50 p.s.i. hydrogen pressure. The mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 4-amino-2-chlorophenol (1A), as a tan solid, mp: 144°-147° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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